Fensulfothion oxon
Overview
Description
Antiandrogenic Activity and Metabolism
Fenthion and its related compounds, including fensulfothion oxon, have been studied for their endocrine-disrupting actions. Fenthion has been shown to act as an antagonist to androgenic activity and exhibits antiandrogenic activity similar to that of flutamide. Metabolic transformation significantly influences the activities of these compounds, with fenthion sulfoxide being a major metabolite detected after incubation with rat liver microsomes. The antiandrogenic activity of fenthion decreases upon metabolic transformation, and the interconversion between fenthion and fenthion sulfoxide in the body seems to maintain the antiandrogenic activity .
In Vitro Metabolism in Various Species
The metabolism of fenthion and fenthion sulfoxide has been compared across different species, including sea bream, goldfish, and rats. The liver microsomal activities responsible for the oxidation of fenthion to fenthion sulfoxide and the oxon derivative are present in all species studied, although at varying levels. Cytochrome P450, flavin-containing monooxygenase, and aldehyde oxidase are involved in these metabolic processes. Fenthion and fenthion sulfoxide are interconvertible in these species, which is significant for understanding the metabolism of fensulfothion oxon .
Photodegradation and Environmental Impact
The photodegradation of fenthion, which is closely related to fensulfothion oxon, has been studied to understand its environmental impact. Under UVB irradiation, fenthion degrades into several products, including fenthion sulfoxide. The study suggests that singlet oxygen plays a significant role in the photodegradation process, leading to the formation of oxidative compounds. This research provides insight into the environmental fate of fensulfothion oxon and related compounds .
Hydrolysis Kinetics
The hydrolysis kinetics of fenthion and its metabolites, which are structurally related to fensulfothion oxon, have been investigated in buffered aqueous media. The stability of these compounds decreases with increasing pH and temperature. The primary hydrolysis mechanisms involve attacks on the phosphorus atom to form phenol derivatives. This study contributes to the understanding of the environmental behavior of fensulfothion oxon .
Mammalian Toxicity
Fenthion, a compound related to fensulfothion oxon, has been found to have intermediate toxicity in rodent species. The signs of poisoning develop slowly and persist for several days, with male rats being more susceptible. The study suggests that the metabolism of fenthion involves more than just the oxidation from P=S to P=O, indicating that the metabolism of fensulfothion oxon may also be complex .
Human Hepatic Biotransformation
The biotransformation of fenthion in humans involves cytochrome P450 (CYPs), flavin-containing monooxygenase (FMOs), and aldehyde oxidase. CYPs are responsible for forming fenthion sulfoxide and fenthion oxon, while FMOs catalyze only sulfoxide formation. This study provides a basis for understanding the human hepatic metabolism of fensulfothion oxon .
Microbial Degradation
Pseudomonas alcaligenes C1, a soil bacterium, can use fensulfothion as a carbon source, degrading it to p-methylsulfinyl phenol and diethyl phosphorothioic acid. This microbial degradation pathway is valuable for the detoxification of pesticide residues, including those of fensulfothion oxon .
Oxidative Degradation by Hydroxyl Radical
The oxidative degradation of fensulfothion by hydroxyl radicals has been studied using pulse radiolysis and H2O2/UV photolysis. A high reaction rate constant was observed for the reaction, and numerous transformation products were identified. This research is important for understanding the mechanisms involved in the mineralization of fensulfothion oxon using advanced oxidation processes .
Persulfoxide as an Intermediate
Persulfoxide is identified as a key intermediate in the reactions of singlet oxygen with sulfides, which is relevant to the chemistry of fensulfothion oxon. It acts as a nucleophile/base at oxygen and can undergo various inter- and intramolecular reactions, suggesting that it may play a role in the environmental transformations of fensulfothion oxon .
Enantiomeric Effects on Acetylcholinesterase Activity
The synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers has been carried out to study the effect of sulfur chirality on acetylcholinesterase activity. The (R)-(+)-fenoxon sulfoxide enantiomer was found to be a potent inhibitor, indicating that the chirality of fensulfothion oxon metabolites could significantly impact their biological activity .
Scientific Research Applications
Oxidative Degradation in Aqueous Medium
Fensulfothion oxon undergoes oxidative degradation in aqueous media, as evidenced by a study involving pulse radiolysis and H2O2/UV photolysis. This process leads to a near-complete transformation of fensulfothion within 4 minutes of irradiation, albeit with limited reduction in Total Organic Carbon (TOC) at this scale. Advanced Oxidation Processes play a significant role in this degradation mechanism, making this a crucial aspect of environmental studies on fensulfothion oxon (Paul et al., 2013).
Deoxidation in Gas Chromatography/Mass Spectrometry
Fensulfothion oxon, among other compounds, demonstrates varied mass spectra in Gas Chromatography/Mass Spectrometry (GC/MS) based on concentration. This behavior suggests conversion of sulfoxide into sulfide, a reaction occurring more dominantly than Electron Impact (EI) fragmentation in an ion source. This finding is crucial for analytical chemistry and environmental monitoring of fensulfothion oxon (Sugitate et al., 2012).
Metabolism by Soil Bacteria
Fensulfothion oxon is metabolized by soil bacteria, such as Pseudomonas alcaligenes C1, which utilize it as a carbon source. This microorganism degrades fensulfothion into diethyl phosphorothioic acid and p-methylsulfinyl phenol, highlighting its potential for bioremediation and the environmental fate of fensulfothion oxon (Sheela & Pai, 1983).
Risk Assessment in Aqueous Environments
Fensulfothion oxon and its derivatives pose significant risks in aquatic environments. Studies suggest that fensulfothion oxon sulfone, a metabolite, exhibits high acute toxicity and is not metabolized by major human cytochrome P450 isomers, raising concerns about human exposure through drinking water (Tahara et al., 2010).
Soil Persistence and Uptake by Plants
Fensulfothion oxon demonstrates persistence in soil and can be taken up by plants like rutabagas and carrots. Its persistence in soil and eventual uptake by plants, as observed in studies, underline the environmental impact and potential health risks associated with its use (Chisholm, 1974).
Safety And Hazards
Future Directions
Given the toxicity and hazards associated with Fensulfothion and its derivatives, including Fensulfothion oxon, future research may focus on developing safer alternatives or improving safety measures for its use . Additionally, further studies could explore more efficient methods for measuring and testing for Fensulfothion and its metabolites .
properties
IUPAC Name |
diethyl (4-methylsulfinylphenyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O5PS/c1-4-14-17(12,15-5-2)16-10-6-8-11(9-7-10)18(3)13/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTVZNNILZKEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863909 | |
Record name | Diethyl 4-(methanesulfinyl)phenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fensulfothion oxon | |
CAS RN |
6552-21-2 | |
Record name | Fensulfothion oxon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6552-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dasanit O-analog | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dasanit O | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 4-(methanesulfinyl)phenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENSULFOTHION OXON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC9R5IT02E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.